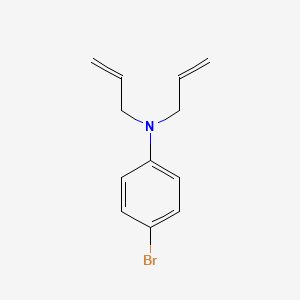

N,N-diallyl-4-bromoaniline

Description

Significance of Diallylaniline Derivatives in Contemporary Chemical Research

N,N-diallylanilines represent an important class of compounds primarily because they serve as precursors for a variety of nitrogen-containing heterocyclic compounds. tandfonline.comtandfonline.com These heterocycles, including lactams, pyrroles, indoles, and quinolines, are of great interest due to their presence in many natural products and their wide range of biological activities, such as antimalarial, antibacterial, antiasthmatic, antihypertensive, and anti-inflammatory properties. tandfonline.comtandfonline.com

The presence of two allyl groups attached to the nitrogen atom makes these derivatives particularly useful in ring-closing metathesis (RCM) reactions, a powerful method for forming cyclic compounds. tandfonline.comtandfonline.com This has spurred significant interest in the preparation of bisallylated compounds. Furthermore, diallylaniline derivatives can undergo reactions like the acid-catalyzed amino-Claisen rearrangement, further expanding their synthetic utility. researchgate.net The development of efficient and environmentally friendly methods for the synthesis of N,N-diallylanilines, for instance, using recyclable catalysts like hydrotalcites, highlights their ongoing importance in green chemistry. tandfonline.comtandfonline.com

Strategic Position of Brominated Aniline (B41778) Scaffolds in Synthetic Chemistry

Brominated aniline scaffolds are fundamental building blocks in organic synthesis, largely due to the reactivity of the bromine atom. rsc.org Aromatic bromides are highly valued as precursors in powerful cross-coupling reactions, which are essential for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgchemicalbook.com For example, 4-bromoaniline (B143363) can be used as a substrate in Heck cross-coupling reactions, facilitated by palladium nanocrystals, to achieve high conversion rates. chemicalbook.com

The introduction of a bromine atom to an aniline ring can significantly influence the molecule's properties. In medicinal chemistry, brominated aromatic compounds are frequently found in pharmaceuticals. rsc.org The bromine atom can form halogen bonds, a type of non-covalent interaction with nucleophilic groups in biological targets, which can enhance binding affinity. nih.govacs.org While the introduction of bromine can sometimes decrease the solubility of a molecule, its ability to act as a superior halogen bond donor compared to chlorine makes it a valuable tool in drug design. nih.govacs.org The development of selective bromination methods for aniline derivatives continues to be an active area of research, aiming to provide straightforward access to complex substituted anilines that might otherwise require multi-step syntheses. rsc.orgresearchgate.net

Overview of N,N-Diallyl-4-Bromoaniline as a Versatile Synthetic Intermediate

N,N-diallyl-4-bromoaniline combines the key features of both diallylanilines and brominated anilines, positioning it as a highly versatile synthetic intermediate. Its chemical formula is C₁₂H₁₄BrN, and it has a molecular weight of approximately 252.15 g/mol . guidechem.com

The synthesis of N,N-diallyl-4-bromoaniline can be achieved by the reaction of 4-bromoaniline with allyl bromide. tandfonline.comtandfonline.com One method involves using Mg-Al hydrotalcites as a mild and reusable catalyst in an aqueous ethanol (B145695) solution at room temperature. tandfonline.comtandfonline.com

Once synthesized, N,N-diallyl-4-bromoaniline can be used in a variety of subsequent chemical transformations. For instance, it has been shown to react with trimethylsilyl (B98337) cyanide (Me₃SiCN) and tert-butyl hydroperoxide (tBuOOH) in a sequential oxidative cyanation and hydroalkoxylation reaction. uni-muenchen.de This demonstrates its utility in constructing more complex molecular architectures. The presence of the bromine atom also opens up possibilities for cross-coupling reactions, while the diallyl groups can be utilized in ring-closing metathesis or other transformations involving alkenes.

Physicochemical Properties of N,N-Diallyl-4-Bromoaniline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₄BrN | guidechem.com |

| Molecular Weight | 252.155 g/mol | guidechem.com |

| CAS Number | 30438-95-0 | guidechem.com |

| Canonical SMILES | BrC1=CC=C(C=C1)N(CC=C)CC=C | guidechem.com |

Spectroscopic Data for N,N-Diallyl-4-Bromoaniline

| Spectroscopy | Data | Reference |

|---|---|---|

| Mass Spectrum (m/z) | 251 (M+), 226, 224, 210, 186, 182, 157, 145, 130, 117, 103, 90, 76, 63, 50 | tandfonline.comtandfonline.com |

| ¹H NMR (CDCl₃, δ ppm) | 3.85–3.96 (m, 4H, 2CH₂), 5.14–5.24 (m, 4H, 2CH₂=), 5.79–5.88 (m, 2H, 2CH=), 6.53–6.63 (m, 2H, 2ArH), 7.27–7.32 (m, 2H, 2ArH) | tandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H14BrN |

|---|---|

Molecular Weight |

252.15 g/mol |

IUPAC Name |

4-bromo-N,N-bis(prop-2-enyl)aniline |

InChI |

InChI=1S/C12H14BrN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2 |

InChI Key |

ASCBNTWCZFWIKZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diallyl 4 Bromoaniline

N-Allylation Strategies for 4-Bromoaniline (B143363) Precursors

The synthesis of N,N-diallyl-4-bromoaniline is achieved through the introduction of two allyl groups onto the nitrogen atom of 4-bromoaniline. The primary strategies involve direct reaction with allyl halides or catalyzed reactions with allyl alcohols.

Direct N-Allylation via Alkyl Halides (Allyl Bromide/Chloride)

Direct N-allylation is a conventional method for forging the N-allyl bond. This process involves the reaction of 4-bromoaniline with an allyl halide, such as allyl bromide or allyl chloride. A key feature of this reaction is the concurrent formation of a hydrohalic acid (HBr or HCl). This acid can protonate the nitrogen atom of the unreacted aniline (B41778), rendering it non-nucleophilic and halting the reaction. dtic.mil Therefore, the neutralization of this acid is critical for the reaction to proceed to completion, especially for achieving the desired diallylated product.

To ensure continuous reaction, acid scavengers or bases are employed to neutralize the hydrohalic acid as it is formed. dtic.mil The use of inorganic bases is a common and effective strategy. For instance, a highly selective diallylation of various anilines with allyl bromide has been successfully achieved using potassium carbonate (K₂CO₃) in an aqueous alcohol solution, yielding tertiary amines in high yields. researchgate.net Similarly, sodium bicarbonate (NaHCO₃) has been utilized for the N-alkylation of anilines with halides in aqueous media. researchgate.net The general procedure involves refluxing a mixture of the amine, an excess of the alkyl halide, and an inorganic base like sodium carbonate or sodium hydroxide (B78521) in a suitable solvent. dtic.mil

Table 1: Role of Common Acid Scavengers in N-Allylation

| Acid Scavenger | Chemical Formula | Role in Reaction | Typical Conditions |

|---|---|---|---|

| Sodium Carbonate | Na₂CO₃ | Neutralizes generated HBr/HCl | Heterogeneous mixture in water or alcohol, often requiring heat. dtic.mil |

| Sodium Bicarbonate | NaHCO₃ | A milder base for neutralizing acid | Effective in aqueous solutions. researchgate.net |

| Potassium Carbonate | K₂CO₃ | Promotes selective diallylation | Used in aqueous ethanol (B145695) at elevated temperatures. researchgate.net |

| Triethylamine | N(Et)₃ | Soluble organic base | Homogeneous reaction conditions |

| Potassium Hydroxide | KOH | Strong base for acid neutralization | Used in various solvent systems |

Table 2: N-Allylation of Anilines using Mg-Al Hydrotalcite Catalyst

| Aniline Substrate | Catalyst | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Aniline | HT5 (Mg/Al=5) | Room Temp. | Formation of N,N-diallylaniline | tandfonline.com |

| p-Nitroaniline | HT5 (Mg/Al=5) | 80°C | Diallyl derivative (44%) formed along with monoallyl derivative | tandfonline.com |

| o-Trifluoromethylaniline | HT5 (Mg/Al=5) | 80°C | Reaction required higher temperature | tandfonline.com |

The choice of solvent plays a crucial role in optimizing the N-allylation reaction. Aqueous ethanol has been identified as an effective medium for these reactions. researchgate.nettandfonline.com Specifically, a mixture of ethanol and water (e.g., 50% v/v) provides a suitable environment for the diallylation of anilines using either heterogeneous catalysts like Mg-Al hydrotalcites or inorganic bases such as potassium carbonate. researchgate.nettandfonline.com For instance, a reported method for the one-step diallylation of anilines involves stirring the aniline, allyl bromide, and potassium carbonate in a 2:1 mixture of ethanol and water at 70°C. researchgate.net This system allows for both the solubility of the reactants and the efficacy of the inorganic base, leading to high conversion and selectivity for the N,N-diallylated product. researchgate.net

Transition Metal-Catalyzed N-Allylation Approaches

Transition metal catalysis offers an alternative pathway for N-allylation that can utilize different allylating agents, enhancing the atom economy of the process.

Palladium-catalyzed reactions enable the direct use of allyl alcohols as allylating agents for anilines. researchgate.net This approach is highly atom-economical, as the only byproduct is water. nih.gov The methodology involves the direct activation of the C-O bond in the allyl alcohol by a palladium complex. researchgate.net This catalytic system has proven effective for the allylation of acidic and less nucleophilic anilines, a category that includes derivatives like 4-cyanoaniline and nitroanilines, suggesting its applicability to 4-bromoaniline. researchgate.net The efficiency of the palladium-catalyzed C-O bond activation can be significantly enhanced by the addition of a co-catalyst or additive, such as titanium(IV) isopropoxide. researchgate.net

Table 3: Key Features of Palladium-Catalyzed N-Allylation of Anilines

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Palladium complexes | researchgate.net |

| Allyl Source | Allyl Alcohols | researchgate.net |

| Key Advantage | Atom-economical, with water as the only byproduct | nih.gov |

| Substrate Scope | Effective for acidic and less nucleophilic anilines | researchgate.net |

| Promoter/Additive | Titanium(IV) isopropoxide can accelerate the reaction | researchgate.net |

Palladium Nanoparticle Catalysis for C-N Bond Formation

The formation of the C-N bond in N,N-diallyl-4-bromoaniline can be effectively achieved through catalysis by palladium nanoparticles (PdNPs). These nanoparticles serve as highly active and reusable heterogeneous catalysts for the N-allylation of 4-bromoaniline. The high surface-area-to-volume ratio of PdNPs provides a large number of active sites for the catalytic reaction, leading to efficient bond formation.

In a typical procedure, 4-bromoaniline is reacted with an allylating agent, such as allyl bromide, in the presence of a palladium nanoparticle catalyst. The reaction mechanism generally involves the oxidative addition of the allyl source to the Pd(0) nanoparticle surface, followed by the coordination of the aniline. Subsequent reductive elimination yields the desired N-allylated product and regenerates the Pd(0) catalyst for the next catalytic cycle. Various supports for the palladium nanoparticles, such as carbon, silica, and metal oxides, have been explored to enhance catalyst stability and recyclability. The choice of solvent and base is also critical in optimizing the reaction conditions to achieve high yields of N,N-diallyl-4-bromoaniline while minimizing side reactions.

Platinum Complex-Mediated N-Allylation

Platinum complexes have also emerged as effective catalysts for the N-allylation of aromatic amines, including 4-bromoaniline. Homogeneous platinum catalysts, often featuring specialized ligands, can facilitate the reaction between 4-bromoaniline and an allyl source under specific conditions. The catalytic cycle for platinum-mediated N-allylation typically involves the formation of a platinum-allyl intermediate. The aniline then attacks this intermediate, leading to the formation of the N-allyl bond and regeneration of the active platinum catalyst.

The reactivity and selectivity of the platinum catalyst can be finely tuned by modifying the ligand environment around the platinum center. Ligands can influence the electronic and steric properties of the catalyst, thereby affecting the rate and outcome of the reaction. While platinum catalysts can offer high efficiency and selectivity, their cost and the need for removal from the final product are important considerations in process development.

Green Chemistry Principles in N,N-Diallyl-4-Bromoaniline Synthesis

The synthesis of N,N-diallyl-4-bromoaniline is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally friendly solvents and the development of recyclable and sustainable catalyst systems.

Environmentally Benign Solvent Systems (e.g., Aqueous Ethanol)

A significant advancement in the green synthesis of N,N-diallylanilines, including the bromo-substituted variant, is the use of aqueous ethanol as a reaction solvent. nih.govresearchgate.net Traditional organic solvents are often volatile, flammable, and toxic, posing environmental and safety hazards. Aqueous ethanol, in contrast, is a more sustainable alternative. Research has demonstrated that the reaction of anilines with allyl bromide can proceed efficiently in a 50% v/v aqueous ethanol mixture at ambient temperature. nih.govresearchgate.net This solvent system not only reduces the reliance on hazardous organic solvents but can also enhance reaction rates and selectivity in some cases.

Chemo- and Regioselectivity in Diallylation Processes

A critical aspect of the synthesis of N,N-diallyl-4-bromoaniline is controlling the chemo- and regioselectivity of the diallylation reaction. The primary challenge is to achieve the desired diallylated product while minimizing the formation of the monoallylated intermediate (N-allyl-4-bromoaniline) and other potential side products.

The ratio of mono- to di-allylated products is influenced by several factors, including the stoichiometry of the reactants, the nature of the catalyst and base, the reaction temperature, and the solvent system. For instance, using two equivalents of allyl bromide in the presence of a suitable base and catalyst generally favors the formation of the diallylated product. nih.govresearchgate.net However, incomplete conversion or competing side reactions can lead to a mixture of products. The electronic properties of the substituent on the aniline ring also play a role; the electron-withdrawing nature of the bromine atom in 4-bromoaniline can influence the nucleophilicity of the nitrogen atom and thus the rate of the second allylation step. Careful optimization of the reaction conditions is therefore essential to maximize the yield and purity of N,N-diallyl-4-bromoaniline.

Below is a table summarizing the yields of N,N-diallylanilines with different substituents synthesized using a Mg-Al hydrotalcite catalyst in aqueous ethanol, highlighting the influence of the substituent on the reaction outcome.

| Entry | Aniline Derivative | Product | Reaction Time (min) | Yield (%) |

| 1 | Aniline | N,N-diallylaniline | 90 | 90 |

| 2 | 4-Bromoaniline | N,N-diallyl-4-bromoaniline | 120 | 85 |

| 3 | 4-Chloroaniline | N,N-diallyl-4-chloroaniline | 120 | 88 |

| 4 | 4-Fluoroaniline | N,N-diallyl-4-fluoroaniline | 120 | 87 |

| 5 | 4-Nitroaniline | N,N-diallyl-4-nitroaniline | 180 | 44 |

| Reaction carried out at 80°C. Data sourced from nih.govresearchgate.net. |

Reactivity and Transformational Pathways of N,n Diallyl 4 Bromoaniline

Cyclization Reactions Leading to Nitrogen Heterocycles

The diallyl functionality is a key structural motif that enables the construction of various nitrogen heterocycles through intramolecular cyclization. These reactions are pivotal for synthesizing scaffolds like dihydropyrroles, indoles, quinolines, and indolines, which are prevalent in pharmaceuticals and natural products. tandfonline.comtandfonline.com

Ring-Closing Metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of unsaturated rings. wikipedia.org For N,N-diallylanilines, RCM provides a direct route to N-aryldihydropyrroles. tandfonline.com This intramolecular olefin metathesis reaction involves the two terminal alkene functionalities of the allyl groups, which cyclize to form a five-membered dihydropyrrole ring and volatile ethylene (B1197577) as a byproduct. wikipedia.org

The reaction is catalyzed by metal complexes, most commonly those containing ruthenium, such as Grubbs' catalysts (first and second generation) and Hoveyda-Grubbs catalysts. organic-chemistry.orgnih.gov These catalysts are known for their tolerance to a wide range of functional groups, making RCM a versatile method. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can influence the efficiency and outcome of the cyclization. For instance, second-generation catalysts generally exhibit higher reactivity and are often preferred. nih.gov The transformation of N,N-diallyl-4-bromoaniline via RCM yields 1-(4-bromophenyl)-2,5-dihydro-1H-pyrrole, a valuable building block for further synthetic elaborations.

Table 1: Representative Catalysts for Ring-Closing Metathesis (RCM)

| Catalyst | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | Employs a tricyclohexylphosphine (B42057) ligand. |

| Grubbs' Catalyst | Second | Features a more active N-heterocyclic carbene (NHC) ligand, leading to higher reactivity. nih.gov |

Annulation reactions, which involve the formation of a new ring onto an existing one, represent another key transformational pathway for N,N-diallyl-4-bromoaniline. These methods often utilize transition metal catalysis to activate C-H and C-N bonds, leading to the construction of important heterocyclic cores like quinolines and indoles.

Research has demonstrated that diallylanilines can be selectively converted into quinolines through a cobalt-catalyzed process. dntb.gov.ua This transformation is significant as it involves the intricate cleavage of a C-N bond and the activation of a C-H bond. The reaction proceeds via a redox-neutral annulation mechanism. While specific studies focusing solely on N,N-diallyl-4-bromoaniline are not extensively detailed in the provided context, the general mechanism established for diallylanilines is applicable. The cobalt catalyst facilitates a sequence of steps, likely involving oxidative addition, migratory insertion, and reductive elimination, to construct the quinoline (B57606) scaffold from the aniline (B41778) and its allyl substituents. This methodology presents an efficient route to functionalized quinolines, which are core structures in many biologically active compounds. rsc.org

A general and powerful strategy for synthesizing N-alkylindoles from readily available N,N-dialkylanilines has been developed, proceeding through a [4+1] annulative double C-H functionalization. nih.govnih.gov This protocol utilizes a site-selective hydrogen atom transfer (HAT) initiated by a tuned amidyl radical. nih.govnih.gov The resulting radical intermediate undergoes coupling with a sulfonyl diazo partner, which promotes a highly site-selective homolytic aromatic substitution on the aniline core. nih.gov A subsequent mild decarboxylation step completes the formation of the N-alkylindole structure. nih.govnih.gov Although this method is described for general N,N-dialkylanilines, it represents a potential pathway for the conversion of N,N-diallyl-4-bromoaniline to the corresponding N-allyl-indole derivative, showcasing a modern approach to indole (B1671886) synthesis via double C-H activation. nih.gov

Table 2: Key Steps in Annulative Double C-H Functionalization for N-Alkylindoles

| Step | Description | Reagents/Mediators |

|---|---|---|

| 1. Hydrogen Atom Transfer (HAT) | Site-selective abstraction of a C(sp³)–H bond from an N-alkyl group. | Tuned N-tBu amidyl radical. nih.gov |

| 2. Radical Coupling | Addition of a sulfonyl diazo coupling partner. | Sulfonyl diazo compound. nih.gov |

| 3. Homolytic Aromatic Substitution | Site-selective C(sp²)–H functionalization of the aromatic ring. | Intramolecular radical cyclization. nih.gov |

Intramolecular carbolithiation is an established method for synthesizing indoline (B122111) frameworks. researchgate.net This reaction typically begins with an N-allyl-2-haloaniline. researchgate.net For a substrate like N,N-diallyl-2-bromoaniline, the process would be initiated by a bromine-lithium exchange upon treatment with an organolithium reagent such as t-butyllithium (t-BuLi) at low temperatures. This generates an aryllithium species in situ. researchgate.net

Upon warming, the aryllithium undergoes an intramolecular nucleophilic addition to one of the double bonds of an allyl group. researchgate.net This cyclization step forms a five-membered ring and a new organolithium species at the adjacent methylene (B1212753) carbon. Quenching this intermediate with an electrophile, such as methanol, results in the formation of a 1-allyl-3-methylindoline. nih.gov It is crucial to note that this specific pathway requires the bromo substituent to be at the ortho (2-position) to the amino group to facilitate the cyclization onto the aromatic ring, as specified in the starting material N,N-diallyl-2-bromoaniline. researchgate.netnih.gov

Annulation Reactions for Indoles and Quinolines

Oxidative Functionalization Strategies

Beyond cyclization, the allyl groups of N,N-diallyl-4-bromoaniline are susceptible to a range of oxidative functionalization reactions. These transformations allow for the introduction of new functional groups, further expanding the synthetic utility of the parent molecule.

One documented example is the sequential oxidative α-cyanation followed by anti-Markovnikov hydroalkoxylation. In a specific study, N,N-diallyl-4-bromoaniline was reacted with trimethylsilyl (B98337) cyanide (Me₃SiCN) and tert-butyl hydroperoxide (tBuOOH). This procedure resulted in the introduction of a cyano group at the α-position of one of the allyl chains, demonstrating a targeted functionalization of the allylic C-H bond. amazonaws.com

Furthermore, a general approach for the functionalization of N,N-dialkylanilines involves their temporary oxidation to the corresponding N-oxides. nih.gov This strategy activates the aromatic ring for the introduction of various C-O, C-C, and C-N bonds. After the desired functional group is installed, the N-oxide can be reduced back to the aniline. This method provides a metal-free pathway to a diverse array of substituted anilines. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| N,N-diallyl-4-bromoaniline |

| N-aryldihydropyrrole |

| Quinoline |

| Indole |

| N-alkylindole |

| N,N-dialkylaniline |

| Indoline |

| N,N-diallyl-2-bromoaniline |

| 1-(4-bromophenyl)-2,5-dihydro-1H-pyrrole |

| N-allyl-2-haloaniline |

| 1-allyl-3-methylindoline |

| Trimethylsilyl cyanide |

| tert-butyl hydroperoxide |

Oxidative α-Cyanation of Allyl Groups

The allyl groups of N,N-diallyl-4-bromoaniline are susceptible to functionalization at the α-position. One such transformation is the iron-catalyzed oxidative α-cyanation. This reaction targets the allylic C-H bonds adjacent to the nitrogen atom. In this process, a cyano group (-CN) is introduced at the carbon atom alpha to the nitrogen, transforming the allyl group into an α-amino nitrile. The reaction typically proceeds in the presence of an iron catalyst and a cyanide source. This initial cyanation step is the foundation for more complex sequential reactions, yielding a vinyl-substituted α-amino nitrile as a key intermediate. nih.gov

Sequential Oxidative α-Cyanation/anti-Markovnikov Hydroalkoxylation

Building upon the initial α-cyanation, a powerful one-pot sequential reaction has been developed for allylamines. This process involves an initial iron-catalyzed oxidative α-cyanation at one of the allyl groups, followed by an anti-Markovnikov addition of an alcohol across the remaining vinyl C=C double bond of the newly formed α-amino nitrile. nih.gov

This sequential transformation is particularly noteworthy as it forms three new bonds (C-C, C-O, C-H) and a new stereocenter in a single operation. The reaction begins with the α-cyanation of the tertiary allylamine, which then undergoes a subsequent hydroalkoxylation. The anti-Markovnikov regioselectivity of the alcohol addition is a key feature of this process, leading to the formation of 2-amino-4-alkoxybutanenitriles from the diallylamine (B93489) precursor. nih.gov

Table 1: Substrate Scope in Sequential Cyanation/Hydroalkoxylation Data derived from analogous reactions on various N,N-diallylanilines.

| N,N-Diallylaniline Substituent | Alcohol | Product Yield |

| 4-H | Methanol | 75% |

| 4-H | Ethanol (B145695) | 71% |

| 4-H | n-Propanol | 64% |

| 4-Me | Methanol | 71% |

| 4-OMe | Methanol | 65% |

| 4-F | Methanol | 80% |

| 4-Cl | Methanol | 82% |

| 4-Br | Methanol | 84% |

Cross-Coupling and Aryl Functionalization Reactions

The bromine atom on the aromatic ring of N,N-diallyl-4-bromoaniline serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling extensive functionalization of the aryl core.

Palladium-Catalyzed Cross-Coupling at the Bromine Center

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org Given its structure as an aryl bromide, N,N-diallyl-4-bromoaniline is an excellent candidate for this transformation. The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. youtube.com

This reaction would couple the 4-position of the aniline ring to a variety of substituted alkenes, offering a direct route to more complex molecular architectures. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. liverpool.ac.uknih.gov

Table 2: Typical Conditions for Heck Reactions with Aryl Bromides

| Component | Examples |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ |

| Ligand | PPh₃, P(o-tol)₃, Buchwald phosphine (B1218219) ligands |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ |

| Solvent | DMF, DMAc, Acetonitrile, Toluene |

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, forming a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. tcichemicals.comnih.gov The bromine atom of N,N-diallyl-4-bromoaniline makes it a suitable substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position. nih.gov

The catalytic cycle typically involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst. nih.gov The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the low toxicity of its boron-based reagents and byproducts. tcichemicals.comnih.gov

Table 3: Common Reagents for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands |

| Boron Reagent | Arylboronic acids, Alkylboronic esters, Potassium vinyltrifluoroborate |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Toluene/Water, Dioxane/Water, THF, DMF |

Other Metal-Mediated Functionalizations

The reactivity of the aryl-bromine bond in N,N-diallyl-4-bromoaniline extends beyond Heck and Suzuki couplings. The palladium catalyst, often in conjunction with specialized ligands, can facilitate a host of other transformations. By analogy with other aryl bromides, this substrate could potentially undergo other well-known cross-coupling reactions. These include the Sonogashira coupling for the introduction of alkyne moieties, the Buchwald-Hartwig amination for the formation of C-N bonds with various amines, and Stille coupling with organotin reagents. Each of these reactions provides a distinct pathway for elaborating the core structure of N,N-diallyl-4-bromoaniline, highlighting the synthetic utility of the bromine substituent as a key functional group for metal-mediated bond formation.

Radical Processes and Cyclizations

The presence of allyl groups and a carbon-bromine bond on the aromatic ring makes N,N-diallyl-4-bromoaniline a candidate for reactions proceeding through radical intermediates. These processes can lead to the formation of new cyclic structures via intramolecular reactions.

While specific studies on the radical cyclization of N,N-diallyl-4-bromoaniline are not extensively documented, its structure is analogous to other N-allyl-haloanilines that readily undergo such transformations to form nitrogen-containing heterocycles. rsc.org These reactions typically involve the generation of a radical which then attacks one of the intramolecular allyl double bonds.

One common strategy involves the formation of an aryl radical via cleavage of the carbon-halogen bond, followed by an intramolecular cyclization. For instance, related N-allyl-2-haloanilines have been successfully used to synthesize highly substituted indolines through a visible-light-mediated protocol without the need for a transition metal or a photocatalyst. rsc.org This type of reaction proceeds via the formation of an electron-donor-acceptor (EDA) complex, leading to reductive cyclization. rsc.org Substrates bearing halogen functionalities are valuable as they allow for subsequent modifications, such as transition metal-mediated cross-coupling reactions. rsc.org

This synthetic approach is part of a broader class of radical cyclizations used to form heterocyclic rings. A parallel can be drawn to the synthesis of benzosultams from N-alkyl-N-allyl-2-bromobenzenesulfonamides. In these cases, a radical is generated and proceeds to attack the internal allyl group, forming a new ring system in a controlled manner. These intramolecular reactions are often rapid and highly selective, favoring the formation of five- or six-membered rings. wikipedia.org

The table below summarizes typical conditions used for radical cyclization of analogous N-allyl halo-aromatic compounds.

| Reaction Type | Substrate Example | Key Reagents/Conditions | Product Type | Reference |

| Photoredox Catalysis | N-Allyl-N-(2-iodophenyl)acetamide | Tris(trimethylsilyl)silane (TTMSS), Visible Light | Indoline | rsc.org |

| Copper-Catalyzed ATRC | N-Allyl-haloacetamides | CuSO₄·5H₂O, Ligand, Borohydride Salt | γ-Lactam | nih.gov |

| Tin-Mediated Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH, AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | beilstein-journals.org |

Polymerization and Materials Precursor Potential

The diallyl functionality of N,N-diallyl-4-bromoaniline makes it a monomer with significant potential for applications in polymer science. The two polymerizable groups, combined with the functional bromoaniline moiety, allow for the creation of advanced, functional polymeric materials.

N,N-diallyl-4-bromoaniline is structurally a member of the diallylamine family of monomers. A key characteristic of the free-radical polymerization of diallylamines and other 1,6-dienes is that it proceeds via a cyclopolymerization mechanism. tandfonline.comtsijournals.com This process involves a series of alternating intramolecular and intermolecular addition reactions (propagation steps). tandfonline.com

Instead of the two allyl groups reacting independently, which would lead to extensive cross-linking and the formation of insoluble gels, the radical initiated polymerization first involves the addition to one allyl group, followed by a rapid intramolecular cyclization to form a five- or six-membered ring. This new cyclic radical then propagates intermolecularly with another monomer molecule. This mechanism results in the formation of linear, soluble polymers with pyrrolidine (B122466) and/or piperidine (B6355638) rings integrated into the main polymer chain. tandfonline.come3s-conferences.org The specific cyclolinear polymerization of diallyl monomer salts is known to suppress the degradative chain transfer that can be problematic in other allyl polymerizations, enabling the synthesis of high molecular weight polymers. e3s-conferences.org

The table below outlines the general features of diallylamine cyclopolymerization.

| Feature | Description | Consequence | References |

| Mechanism | Alternating intramolecular cyclization and intermolecular propagation. | Formation of linear, soluble polymers instead of cross-linked networks. | tandfonline.comtsijournals.com |

| Initiation | Typically initiated by free-radical initiators (e.g., peroxides, AIBN). | Standard radical polymerization conditions can be applied. | tsijournals.com |

| Repeating Unit | Contains five-membered (pyrrolidine) or six-membered (piperidine) rings in the backbone. | Reduced chain flexibility, unique thermal and solution properties. | tandfonline.come3s-conferences.org |

| Monomer Form | Can be polymerized as free bases or, more readily, as quaternary ammonium (B1175870) salts. | Salt forms often show enhanced polymerizability and lead to polyelectrolytes. | google.com |

A polymer synthesized from N,N-diallyl-4-bromoaniline would possess a unique combination of a cyclopolymer backbone and pendant 4-bromoaniline (B143363) groups. This structure makes it an excellent precursor for advanced polymeric architectures through post-polymerization modification. nih.govsemanticscholar.org This strategy allows for the creation of diverse functional polymers from a single, well-defined parent polymer, circumventing issues where complex functional groups might interfere with the initial polymerization process. researchgate.net

The carbon-bromine bond on the phenyl rings distributed along the polymer chain serves as a versatile chemical handle. It is amenable to a wide variety of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This opens the possibility of creating a library of materials with tailored properties from a common precursor. researchgate.net

Potential modifications of a poly(N,N-diallyl-4-bromoaniline) backbone could include:

Suzuki or Stille Coupling: Reaction with boronic acids/esters or organostannanes to introduce new aryl, heteroaryl, or vinyl groups. This could be used to tune the polymer's optical properties (e.g., fluorescence, absorption wavelength) or its refractive index.

Heck Coupling: Introduction of alkene functionalities, which could serve as sites for further reactions or influence the polymer's solubility and thermal properties.

Buchwald-Hartwig Amination: Formation of new carbon-nitrogen bonds to attach different amine-containing moieties, potentially altering the polymer's pH-responsiveness or chelating abilities.

Sonogashira Coupling: Introduction of alkyne groups, which are useful for subsequent "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of functional molecules. researchgate.net

Through these post-polymerization modifications, the initially synthesized polymer can be transformed into more complex structures, such as graft copolymers, cross-linked networks, or polymers with precisely placed functional groups for applications in sensors, coatings, or advanced materials. nih.govnih.gov

Advanced Applications in Organic Synthesis and Materials Science

Synthesis of Complex Nitrogen-Containing Heterocycles

The diallylamino functionality is a powerful precursor for constructing a range of nitrogen-containing heterocyclic systems. The two allyl groups can be engaged in various cyclization strategies, most notably olefin metathesis, to form five-membered rings. The aniline (B41778) core, meanwhile, can participate in cyclizations to form fused ring systems like indoles and quinolines.

N,N-diallylaniline derivatives serve as valuable starting materials for several important classes of N-heterocycles.

Pyrroles: A highly efficient method for synthesizing N-aryl-2,5-dihydropyrroles involves the ring-closing metathesis (RCM) of N,N-diallylanilines. This dihydropyrrole intermediate can then undergo in-situ oxidative aromatization to furnish the corresponding N-aryl pyrrole (B145914). Research has demonstrated a one-pot tandem reaction using a Grubbs catalyst for the RCM step and a copper salt under an oxygen atmosphere for the subsequent dehydrogenation, providing N-sulfonyl- and N-acylpyrroles in moderate to excellent yields. This methodology is directly applicable to N,N-diallyl-4-bromoaniline, offering a straightforward route to N-(4-bromophenyl)pyrrole.

Lactams: The N-aryl-2,5-dihydropyrroles or the fully saturated N-arylpyrrolidines obtained from N,N-diallylanilines can be converted into their corresponding γ-lactams (pyrrolidinones). The synthesis of γ-lactams can be achieved through the oxidation of the α-C-H bond adjacent to the nitrogen in the pyrrolidine (B122466) ring. Various methods exist for this transformation, including mild oxidation using o-benzoquinones, which selectively oxidizes the α-position without affecting other sensitive functional groups. figshare.com This two-step sequence (RCM followed by oxidation) transforms N,N-diallyl-4-bromoaniline into N-(4-bromophenyl)-pyrrolidin-2-one, a valuable scaffold in medicinal chemistry. figshare.comresearchgate.net

Indoles and Quinolines: The synthesis of indoles and quinolines from diallylaniline precursors often involves more complex, metal-catalyzed transformations that utilize the aniline ring itself. For quinolines, a notable method involves the cobalt-catalyzed conversion of diallylanilines, which proceeds through a mechanism involving both C-N and C-H bond activations. While less direct than pyrrole synthesis, intramolecular cyclization of allylanilines, which can be derived from diallylanilines, is a known strategy for accessing indole (B1671886) and quinoline (B57606) cores. mdpi.com The bromine atom in N,N-diallyl-4-bromoaniline also provides a synthetic handle for palladium-catalyzed cross-coupling reactions, which can be integrated into cyclization strategies to build these fused heterocyclic systems.

| Precursor Type | Target Heterocycle | Key Reaction | Catalyst/Reagent | Typical Yield | Reference |

|---|---|---|---|---|---|

| N-Sulfonyl Diallylamine | N-Sulfonyl Pyrrole | RCM / Oxidation | Grubbs II / Cu(OTf)₂ | 43-93% | nih.gov |

| N-Acyl Diallylamine | N-Acyl Pyrrole | RCM / Oxidation | Grubbs II / CuBr₂ | up to 83% | nih.gov |

| N-Protected 2,5-Dihydropyrrole | 4-Aryl-γ-lactam | Heck-Matsuda Arylation / Oxidation | Pd(OAc)₂ / Jones Reagent | up to 85% | nih.gov |

| Diallylaniline | Quinoline | C-H/C-N Activation | Cobalt Complex | - | sigmaaldrich.com |

While specific examples detailing the use of N,N-diallyl-4-bromoaniline in the total synthesis of a particular natural product are not prominently documented, its utility is inferred from the importance of the heterocycles it can produce. The γ-lactam ring, for instance, is a privileged scaffold found in a wide array of natural products and pharmaceuticals, including the selective phosphodiesterase-4-inhibitor rolipram (B1679513) and the commercial drug baclofen. nih.gov Similarly, indole and quinoline skeletons are ubiquitous in alkaloids and other biologically active compounds. researchgate.net The ability to rapidly construct a functionalized N-(4-bromophenyl) pyrrole or lactam from N,N-diallyl-4-bromoaniline makes it a highly valuable strategic intermediate. The bromine atom allows for late-stage functionalization via cross-coupling reactions, enabling the synthesis of diverse analogues of a target natural product for structure-activity relationship (SAR) studies.

Development of Functional Materials

The dual allyl functionality of N,N-diallyl-4-bromoaniline makes it an excellent candidate for polymerization and as a precursor for complex ligands used in catalysis.

N,N-diallyl-4-bromoaniline is a terminal α,ω-diene, making it an ideal monomer for Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene (B1197577), which shifts the equilibrium toward polymer formation. nih.govmdpi.com Using a ruthenium-based metathesis catalyst, such as a Grubbs-type catalyst, N,N-diallyl-4-bromoaniline can undergo polymerization to yield a poly[(4-bromo-N-allylanilino)-1-butene-1,4-diyl], a novel conjugated polymer.

The key advantages of using ADMET include precise control over the polymer structure and the high tolerance of ruthenium catalysts to various functional groups, including the aniline nitrogen and the aryl bromide. mdpi.com The resulting polymer would feature a nitrogen atom and a bromine atom periodically along its backbone, offering sites for further modification, such as quaternization of the nitrogen to create polyelectrolytes or cross-coupling reactions at the bromine site to attach other functional groups. These materials could have potential applications in organic electronics, sensors, or as functional coatings.

| Monomer | Catalyst | Conditions | Resulting Polymer Mₙ (g/mol) | Reference |

|---|---|---|---|---|

| Bis(undec-10-enoate) with isosorbide | Grubbs 2nd Gen. (G2) | CHCl₃, 50°C, vacuum | >30,000 | researchgate.net |

| 2,7-divinyl-9,9-di-n-octylfluorene | Ru(B) | Toluene, 90°C | 32,000 | mdpi.com |

| Diallyl Disulfide (copolymerization) | Grubbs 2nd Gen. (G2) | Mild | 5,800 - 42,800 | scripps.edu |

N-Heterocyclic Carbenes (NHCs) have become ubiquitous ligands in organometallic catalysis due to their strong σ-donating properties and steric tuneability, which impart high stability and activity to metal complexes. digitellinc.comprinceton.edu The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often starts from a diamine. researchgate.net

N,N-diallyl-4-bromoaniline can serve as a precursor to such ligands. A plausible synthetic route involves the transformation of the diallyl groups into a saturated heterocyclic diamine backbone. For example, hydroboration-oxidation of the allyl groups would yield a diol, which could then be converted to a diamine. This resulting N-(4-bromophenyl)-substituted diamine can then be cyclized with a one-carbon source (like triethyl orthoformate or paraformaldehyde) to form the imidazolinium salt, the direct precursor to the NHC ligand. sci-hub.st The resulting NHC would feature a 4-bromophenyl group on one of the nitrogen atoms, allowing its electronic properties to be tuned and providing a handle for immobilization or further functionalization. Such ligands could be valuable in cross-coupling, metathesis, and other transition-metal-catalyzed reactions.

Methodological Development in C-H Activation and Functionalization

The direct functionalization of otherwise unreactive C-H bonds is a major goal in modern organic synthesis due to its atom and step economy. N,N-diallylaniline derivatives have been utilized as substrates in the development of new C-H activation methodologies.

A significant example is the cobalt-catalyzed selective conversion of diallylanilines into quinolines. sigmaaldrich.com This transformation involves a complex catalytic cycle that includes the activation of a C-H bond on the aniline ring ortho to the amino group. Similarly, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes, using DMSO as a C1 building block, provides a direct route to quinolines. nih.gov These methods highlight how the aniline core of a molecule like N,N-diallyl-4-bromoaniline can be a substrate for developing novel C-H activation/annulation cascades. mdpi.commdpi.com The electronic properties of the aryl ring, influenced by the bromine substituent, can play a crucial role in the selectivity and efficiency of these C-H activation steps, making this compound a useful probe for mechanistic studies and methodological development.

Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

No specific ¹H and ¹³C NMR data for N,N-diallyl-4-bromoaniline has been found in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

No specific mass spectrometry data for N,N-diallyl-4-bromoaniline has been found in the searched scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific infrared spectroscopy data for N,N-diallyl-4-bromoaniline has been found in the searched scientific literature.

Computational and Theoretical Studies on N,n Diallyl 4 Bromoaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. While specific DFT studies on N,N-diallyl-4-bromoaniline are not extensively documented, a wealth of information can be inferred from computational analyses of analogous compounds such as 4-bromo-N,N-dimethylaniline and 4-bromoaniline (B143363). tci-thaijo.orgmdpi.com These studies provide a robust framework for understanding the electronic landscape of N,N-diallyl-4-bromoaniline.

DFT calculations are instrumental in determining key quantum chemical descriptors that govern the reactivity of a molecule. tci-thaijo.org For a molecule like N,N-diallyl-4-bromoaniline, these descriptors help in predicting its behavior in chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

In analogous substituted anilines, the nitrogen atom's lone pair of electrons significantly contributes to the HOMO, indicating that this is a likely site for electrophilic attack. The presence of the electron-withdrawing bromine atom on the phenyl ring influences the electron density distribution across the molecule. DFT calculations can precisely map this distribution, often visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Key electronic properties that can be calculated using DFT for N,N-diallyl-4-bromoaniline are summarized in the table below, based on typical values for similar aromatic amines.

| Property | Description | Predicted Significance for N,N-Diallyl-4-Bromoaniline |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The nitrogen lone pair and the π-system of the benzene (B151609) ring would contribute significantly, making it a good electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The π*-orbitals of the aromatic ring and allyl groups would be the primary contributors. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, suggesting a balance of stability and reactivity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Directly related to the HOMO energy. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Directly related to the LUMO energy. |

| Chemical Hardness | A measure of the molecule's resistance to change in its electron distribution. | Calculated from the HOMO-LUMO gap. |

| Electronegativity | A measure of the molecule's ability to attract electrons. | Influenced by the bromine and nitrogen atoms. |

These DFT-derived parameters are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving N,N-diallyl-4-bromoaniline.

Mechanistic Investigations through Computational Modeling (e.g., Cobalt-catalyzed conversions)

Computational modeling is a powerful tool for elucidating the mechanisms of complex chemical reactions. In the context of N,N-diallyl-4-bromoaniline, a particularly relevant area of investigation is its conversion into other valuable chemical entities, such as quinolines, often catalyzed by transition metals like cobalt. tandfonline.com

Mechanistic studies of cobalt-catalyzed reactions involving diallylanilines suggest a pathway that involves the activation of C-N and C-H bonds. tandfonline.com Computational modeling, often using DFT, can map out the entire reaction coordinate, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism at a molecular level. For a hypothetical cobalt-catalyzed conversion of N,N-diallyl-4-bromoaniline to a quinoline (B57606) derivative, the proposed elementary steps would likely include:

Oxidative Addition: The cobalt catalyst inserts into one of the N-allyl C-N bonds.

Allyl Migration: The allyl group may undergo migratory insertion.

C-H Activation: The cobalt center activates a C-H bond on the aromatic ring.

Reductive Elimination: The final quinoline product is formed, and the cobalt catalyst is regenerated.

The table below outlines the key stages in a plausible cobalt-catalyzed reaction of N,N-diallyl-4-bromoaniline and the insights that can be gained from computational modeling.

| Reaction Stage | Computational Insight | Significance |

| Catalyst-Substrate Binding | Calculation of binding energies and geometries of the catalyst-substrate complex. | Determines the initial interaction and stability of the complex. |

| Transition State Analysis | Identification and characterization of transition state structures and their corresponding activation energies. | Elucidates the energy barriers for each step and identifies the rate-determining step. |

| Intermediate Characterization | Calculation of the structures and relative stabilities of reaction intermediates. | Provides a complete picture of the species involved in the reaction pathway. |

| Product Formation and Catalyst Regeneration | Modeling the final steps leading to the product and the regeneration of the active catalyst. | Confirms the catalytic cycle and the overall thermodynamics of the reaction. |

These computational investigations are crucial for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of new synthetic methodologies.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of N,N-diallyl-4-bromoaniline are critical to its chemical properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's potential energy surface and its behavior over time.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior. nih.gov By simulating the motion of the atoms over time, MD can reveal how the molecule flexes, bends, and rotates at a given temperature. This is particularly important for understanding how the molecule might interact with other molecules, such as solvents or reactants, and how it might bind to a catalyst's active site.

Key aspects that can be investigated through conformational analysis and MD simulations of N,N-diallyl-4-bromoaniline are presented in the following table.

| Computational Technique | Information Gained | Relevance to N,N-Diallyl-4-Bromoaniline |

| Potential Energy Surface (PES) Scan | Identification of stable conformers and the energy barriers between them. | Determines the preferred spatial arrangement of the allyl groups and the bromoaniline moiety. |

| Molecular Dynamics (MD) Simulation | Simulation of the molecule's motion over time, providing information on its flexibility and intermolecular interactions. | Reveals the dynamic behavior of the allyl chains and how the molecule explores its conformational space. |

| Radial Distribution Functions (RDFs) | In MD simulations with solvent, RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Provides insights into the solvation structure around the molecule. |

These computational tools offer a detailed view of the structural and dynamic properties of N,N-diallyl-4-bromoaniline, complementing the static picture provided by electronic structure calculations.

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of N,N-diallylanilines is a crucial transformation, and while catalyst-free methods exist, the development of advanced catalytic systems is paramount for improving efficiency, selectivity, and substrate scope. researchgate.net

Currently, the diallylation of anilines can be achieved with high selectivity using simple reagents like allyl bromide in an aqueous alcohol solution with potassium carbonate, avoiding the need for a catalyst altogether. researchgate.net Another approach utilizes mild and reusable solid base catalysts, such as Mg-Al hydrotalcites, to produce N,N-diallylanilines in good yields at room temperature. tandfonline.com These catalysts are advantageous as they can be easily recovered and reused. tandfonline.com

However, future research will likely focus on developing catalysts that can overcome the limitations of current methods, particularly for anilines bearing electron-withdrawing groups like the bromo-substituent in N,N-diallyl-4-bromoaniline. Research is needed to design catalysts that offer:

Enhanced Activity for Deactivated Substrates: Anilines with electron-withdrawing groups, such as p-nitroaniline, are often less reactive and may require higher temperatures, leading to the formation of side products. tandfonline.com Future catalysts could involve transition metals known for C-N bond formation that operate under milder conditions.

Improved Selectivity: While high selectivity for diallylation has been reported, developing catalysts that can be tuned for either mono- or di-allylation with simple changes in reaction conditions remains a significant goal.

Broader Functional Group Tolerance: Catalysts that are compatible with a wider array of functional groups on the aniline (B41778) ring would expand the synthetic utility of the diallylation reaction.

Palladium nanocrystals supported on covalent organic frameworks (COFs) have shown promise in Heck cross-coupling reactions involving 4-bromoaniline (B143363), suggesting that similar advanced catalytic systems could be adapted for the selective synthesis or subsequent transformation of N,N-diallyl-4-bromoaniline. chemicalbook.com

| Method | Catalyst/Reagent | Key Advantages | Potential Research Direction | Reference |

|---|---|---|---|---|

| Aqueous Phase Synthesis | K₂CO₃ (Catalyst-Free) | Green, highly efficient, avoids toxic catalysts | Optimization for electron-deficient anilines | researchgate.net |

| Solid Base Catalysis | Mg-Al Hydrotalcites | Mild conditions, reusable catalyst | Improving catalyst activity for deactivated substrates | tandfonline.com |

| Future Catalytic Systems | Transition Metal Complexes (e.g., Pd, Pt) | Potentially higher turnover, tunable selectivity | Development of catalysts with high functional group tolerance | tandfonline.com |

Stereoselective Transformations and Chiral Auxiliary Applications

The two allyl groups in N,N-diallyl-4-bromoaniline are ideal handles for introducing chirality into the molecule. Future research is expected to heavily focus on the stereoselective functionalization of these groups. A chiral auxiliary is a stereogenic unit temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.org

Potential avenues for exploration include:

Asymmetric Dihydroxylation or Epoxidation: Applying well-established methods like Sharpless asymmetric dihydroxylation to the allyl groups could generate chiral diols. These transformations would create multiple new stereocenters in a controlled manner.

Palladium-Catalyzed Asymmetric Allylic Alkylation: Enantioselective palladium-catalyzed reactions are powerful for forming C-C, C-N, and C-O bonds. nih.gov The allyl moieties could participate in such reactions, with the stereochemical outcome guided by chiral ligands.

Use as a Chiral Auxiliary Scaffold: While N,N-diallyl-4-bromoaniline is itself achiral, it could be derivatized to act as a precursor to a chiral ligand or auxiliary. For instance, stereoselective modification of the allyl groups could be followed by coordination to a metal center, creating a new chiral catalyst. The bromo-substituent offers a site for further functionalization to fine-tune the steric and electronic properties of such a system.

The principles of using chiral auxiliaries, such as oxazolidinones, to direct alkylation or aldol (B89426) reactions could be adapted to control reactions on the allyl side chains of N,N-diallyl-4-bromoaniline derivatives. wikipedia.org

Integration into Flow Chemistry Systems

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and reaction control. nih.gov The synthesis and application of N,N-diallyl-4-bromoaniline are well-suited for adaptation to flow chemistry systems.

Emerging research in this area could focus on:

Continuous Synthesis: The synthesis of 4-bromoaniline itself has been demonstrated in a continuous-flow reactor. beilstein-journals.org A subsequent N-allylation step could be "telescoped" in a multi-step flow sequence, allowing for the production of N,N-diallyl-4-bromoaniline from simple precursors in a single, uninterrupted process.

Enhanced Safety for Hazardous Reactions: Many synthetic transformations, such as those involving highly reactive intermediates or exothermic processes, are safer to conduct in flow reactors due to the small reaction volume and superior heat transfer. Subsequent reactions involving the allyl groups or the aromatic ring of N,N-diallyl-4-bromoaniline could be performed more safely and efficiently.

High-Throughput Optimization and Library Synthesis: Automated flow chemistry platforms can be used to rapidly screen different reaction conditions (temperature, pressure, catalysts) to optimize transformations. vapourtec.com This could be applied to develop novel reactions of N,N-diallyl-4-bromoaniline or to synthesize a library of derivatives for applications in drug discovery or materials science. vapourtec.com Photochemical and electrochemical reactions, which are often difficult to scale up in batch, are particularly amenable to flow chemistry, opening new possibilities for functionalizing the molecule. rsc.org

| Application Area | Advantage of Flow Chemistry | Example Research Focus | Reference |

|---|---|---|---|

| Synthesis | Improved safety, scalability, process control | Telescoped synthesis from 4-nitro- or 4-bromo- precursors | beilstein-journals.orgmdpi.com |

| Functionalization | Access to extreme conditions (high T/P), precise residence time | Selective reduction or oxidation of allyl groups | researchgate.net |

| Discovery | Automated high-throughput screening, library synthesis | Rapid optimization of coupling reactions at the bromo-position | vapourtec.comrsc.org |

Exploration of Novel Reaction Pathways and Domino Sequences

The unique combination of functional groups in N,N-diallyl-4-bromoaniline makes it an excellent substrate for developing novel reaction pathways and complex domino sequences. A domino reaction involves two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates.

Future research could explore:

Ring-Closing Metathesis (RCM): The two allyl groups are perfectly positioned for RCM to form a seven-membered nitrogen-containing ring, a dihydroazepine derivative. This would be a rapid way to construct a heterocyclic core.

Heck Coupling and Subsequent Cyclization: The bromo-substituent can readily participate in palladium-catalyzed Heck coupling reactions. A domino sequence could be envisioned where a Heck reaction is followed by an intramolecular cyclization involving one of the allyl groups to build polycyclic systems.

Allylic Amination/N-Arylation Cascades: Domino reactions involving allylic amination and N-arylation are powerful strategies for creating fused pyrrole (B145914) systems from simple starting materials. scispace.com N,N-diallyl-4-bromoaniline could serve as a key building block in similar multi-component strategies to rapidly assemble complex heterocyclic scaffolds.

Radical Cyclizations: The allyl groups can participate in intramolecular radical cyclization reactions, which can be initiated photochemically or with radical initiators. This could lead to the formation of five- or six-membered rings fused to the aromatic core.

The development of such pathways would provide efficient access to novel molecular skeletons with potential applications in medicinal chemistry and materials science.

Applications in Supramolecular Chemistry and Self-Assembly

Self-assembled monolayers (SAMs) are ordered molecular structures formed on a surface, which can be used to precisely engineer surface properties. mdpi.com The field of supramolecular chemistry focuses on chemical systems made up of a discrete number of assembled molecular subunits. The structure of N,N-diallyl-4-bromoaniline suggests its potential as a versatile building block in these areas.

Emerging avenues include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, allowing it to interact with electron-rich atoms in other molecules. This interaction could be used to direct the self-assembly of N,N-diallyl-4-bromoaniline derivatives into well-defined supramolecular architectures in the solid state or on surfaces.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The bromo-substituent can be converted into other functional groups, such as carboxylic acids or pyridyl moieties, via standard cross-coupling reactions. These modified derivatives could then serve as organic ligands for the construction of porous MOFs or coordination polymers. The kinetic properties of such assemblies can be influenced by halide additives, a relevant consideration given the starting material. nih.gov

Surface Modification and Polymerization: N,N-diallyl-4-bromoaniline could be anchored to a surface, for example, a gold surface via a thiol linker introduced at the bromo-position. mdpi.com The pendant allyl groups would then be available for subsequent on-surface polymerization or cross-linking, creating robust functional thin films. This post-assembly modification is a powerful tool for creating complex surface functionalities.

The exploration of N,N-diallyl-4-bromoaniline in these contexts could lead to the development of new functional materials with applications in sensing, catalysis, and electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.